1-(2-(7-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethynyl)cyclopentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(7-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethynyl)cyclopentanol is a synthetic compound belonging to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and applications in medicinal chemistry, agriculture, and material sciences . The unique structure of this compound, featuring a triazolopyrimidine core, makes it a subject of interest for researchers exploring its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(7-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethynyl)cyclopentanol typically involves the following steps:
Formation of the Triazolopyrimidine Core: This can be achieved through a one-step regioselective reaction involving 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a nucleophilic addition reaction, where the triazolopyrimidine core reacts with an appropriate ethynylating agent under basic conditions.
Cyclopentanol Addition: The final step involves the addition of cyclopentanol to the ethynyl group, forming the desired compound under mild acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method is eco-friendly and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(2-(7-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethynyl)cyclopentanol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
1-(2-(7-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethynyl)cyclopentanol has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an antiviral, antifungal, and anticancer agent due to its ability to interact with various biological targets.
Agriculture: It can be used as a herbicide or pesticide, leveraging its biological activity against pests and weeds.
Material Sciences: The compound’s unique structure allows it to be used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-(7-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethynyl)cyclopentanol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: Known for its antiviral and antitumor activities.
Pyrazolo[3,4-d]pyrimidine: Exhibits potent CDK2 inhibition and anticancer properties.
Uniqueness: 1-(2-(7-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethynyl)cyclopentanol stands out due to its unique ethynyl and cyclopentanol moieties, which enhance its biological activity and specificity compared to other triazolopyrimidine derivatives .
Properties
Molecular Formula |
C13H15N5O |
---|---|
Molecular Weight |
257.29 g/mol |
IUPAC Name |
1-[2-(7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethynyl]cyclopentan-1-ol |
InChI |
InChI=1S/C13H15N5O/c1-9-10(4-7-13(19)5-2-3-6-13)11(14)18-12(17-9)15-8-16-18/h8,19H,2-3,5-6,14H2,1H3 |
InChI Key |
TWSQRMYXRBVVHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1C#CC3(CCCC3)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.